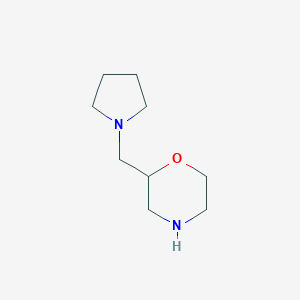

2-(Pyrrolidin-1-ylmethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVKXVKOAWGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562387 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128208-00-4 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Pyrrolidine Ring:

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common scaffold in many biologically active compounds. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly influence binding affinity to target proteins.

Substitution on the Pyrrolidine Ring: Introducing substituents at various positions of the pyrrolidine ring can modulate lipophilicity, polarity, and steric interactions. For instance, the addition of hydroxyl or amino groups can increase hydrophilicity and provide additional hydrogen bonding opportunities. Conversely, alkyl or aryl groups can enhance lipophilicity, which may be crucial for crossing biological membranes like the blood-brain barrier. nih.gov

Stereochemistry: The pyrrolidine ring in 2-(pyrrolidin-1-ylmethyl)morpholine contains a stereocenter at the 2-position of the morpholine (B109124) ring and potentially at the 2-position of the pyrrolidine ring if substituted. The stereochemistry at these centers is a critical determinant of biological activity. Enantiomers of a compound can exhibit significantly different potencies and selectivities. Therefore, the synthesis of stereochemically pure isomers is a fundamental aspect of rational drug design.

Illustrative SAR of Pyrrolidine Ring Modifications:

| Modification | Rationale | Potential Impact on Activity |

| Introduction of a hydroxyl group at the 3-position | Increase polarity and hydrogen bonding | Enhanced affinity for targets with polar binding pockets |

| Addition of a phenyl group at the 3-position | Increase lipophilicity and potential for π-π stacking | Improved CNS penetration and affinity for aromatic binding sites |

| Methylation of the pyrrolidine nitrogen | Alter basicity and steric bulk | Modified receptor interaction and pharmacokinetic profile |

Modification of the Morpholine Ring:

The morpholine (B109124) ring is considered a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. nih.govnih.govresearchgate.net It often serves to improve the pharmacokinetic profile of a drug candidate.

Substitution on the Morpholine Ring: Similar to the pyrrolidine (B122466) ring, substitutions on the morpholine ring can fine-tune the molecule's properties. For example, in the context of developing dual serotonin (B10506) and noradrenaline reuptake inhibitors, substitutions on the aryl ring of a phenoxymethyl-morpholine scaffold have been shown to significantly affect potency and selectivity. nih.gov Although 2-(pyrrolidin-1-ylmethyl)morpholine lacks a phenyl group directly attached to the morpholine ring, this principle of substitution can be applied to other positions.

Bioisosteric Replacement: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor. sci-hub.se Bioisosteric replacement of this oxygen with other groups, such as a sulfur atom (to form a thiomorpholine (B91149) ring) or a nitrogen atom (to form a piperazine (B1678402) ring), can modulate the electronic and conformational properties of the molecule, potentially leading to altered target affinity and selectivity.

Illustrative SAR of Morpholine Ring Modifications:

| Modification | Rationale | Potential Impact on Activity |

| Substitution at the 4-position (nitrogen atom) | Introduce diverse functional groups | Modulate basicity, lipophilicity, and target interactions |

| Bioisosteric replacement of oxygen with sulfur | Alter hydrogen bonding capacity and lipophilicity | Modified binding affinity and metabolic stability |

| Introduction of alkyl groups on the carbon atoms | Increase steric bulk and lipophilicity | Enhanced selectivity or altered binding mode |

Alterations to the Methylene Linker:

The methylene (B1212753) bridge connecting the pyrrolidine (B122466) and morpholine (B109124) rings provides a degree of conformational flexibility. Altering the length or rigidity of this linker can impact the relative orientation of the two heterocyclic rings, which can be crucial for optimal interaction with a biological target.

Homologation: Increasing the linker length by one or more methylene groups (e.g., to an ethylene (B1197577) or propylene (B89431) bridge) can change the distance between the two rings, potentially allowing for interaction with different sub-pockets of a binding site.

Introduction of Rigidity: Incorporating a double bond or a small ring system into the linker can restrict conformational freedom. This can be advantageous if a specific conformation is required for high-affinity binding, as it reduces the entropic penalty upon binding.

Illustrative SAR of Linker Modifications:

| Modification | Rationale | Potential Impact on Activity |

| Lengthening the linker to an ethyl chain | Increase distance between heterocyclic rings | Altered binding mode and potential for new interactions |

| Introducing a cyclopropyl (B3062369) group into the linker | Introduce rigidity and specific stereochemistry | Enhanced potency due to pre-organization for binding |

| Replacing the methylene with a carbonyl group | Introduce a hydrogen bond acceptor and alter electronics | Modified binding interactions and metabolic profile |

The rational design of novel 2-(pyrrolidin-1-ylmethyl)morpholine analogs, therefore, relies on a multi-pronged approach of systematically modifying each component of the molecular scaffold. By leveraging established SAR principles from related compound series, medicinal chemists can guide the synthesis of new derivatives with improved therapeutic potential.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Conformational Analysis and its Impact on Biological Activity

The five-membered pyrrolidine (B122466) ring is not planar and undergoes a phenomenon known as "pseudorotation," allowing it to adopt various "envelope" and "twisted" conformations. pharmjournal.ru This flexibility enables it to explore a wider pharmacophore space. However, the preferred conformation, often described as Cγ-exo or Cγ-endo puckering, can be influenced by substituents and stereoelectronic factors. pharmjournal.ru The ability to control and lock the ring's conformation through strategic substitution is a key tool in drug design. pharmjournal.ru

The six-membered morpholine (B109124) ring typically adopts a stable chair conformation, similar to cyclohexane. This places the substituents in either axial or equatorial positions, which can significantly affect how the molecule presents its binding motifs to a biological target. The presence of the oxygen atom in the morpholine ring and the nitrogen in the pyrrolidine ring provides sites for hydrogen bonding and influences the molecule's polarity and solubility, which are critical for its pharmacokinetic properties. nih.gov The interplay between the puckering of the pyrrolidine ring and the chair conformation of the morpholine ring defines the relative spatial orientation of these two key components, directly impacting how the molecule fits into a binding pocket.

Influence of Substituents on Morpholine and Pyrrolidine Rings

The addition of substituents to either the pyrrolidine or morpholine ring is a fundamental strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

Impact of Pyrrolidine Ring Modifications on Biological Profiles

Modifications to the pyrrolidinyl moiety have been shown to significantly alter the biological activity of analogous compounds. The pyrrolidine ring is a key structural component in numerous pharmacologically active agents, and even subtle changes can lead to different biological profiles due to altered binding modes. pharmjournal.rudndi.org

For instance, in a series of 2-(hydroxymethyl)pyrrolidine-based inhibitors of sphingosine (B13886) kinases (SphK), the pyrrolidine head group was found to be vital for binding affinity. nih.gov Molecular modeling suggested that the pyrrolidine nitrogen and a hydroxyl substituent form critical hydrogen bonds with key amino acid residues (Asp308 and Ser298, respectively) in the enzyme's active site. nih.gov While replacing the 2-(hydroxymethyl)pyrrolidine head with other hydroxylated pyrrolidine moieties led to a minimal loss of potency, it underscored the importance of the core scaffold for SphK1 activity. nih.gov

In another example involving dopamine (B1211576) D2 receptor antagonists, the length of an N-alkyl substituent on the pyrrolidine ring dramatically influenced stereospecificity. This highlights that modifications at one point of the pyrrolidine ring can have complex, non-obvious effects on how the entire molecule interacts with its target. jchemrev.com

Table 1: Effect of Pyrrolidine Ring Modifications on Sphingosine Kinase 1 (SphK1) Inhibition

| Compound | Pyrrolidine Head Group | Tail Group | SphK1 Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 1 (PF-543) | 2-(hydroxymethyl)pyrrolidine | Aryl Sulphonyl | 0.0022 |

| 7 | 2-(hydroxymethyl)pyrrolidine | (4-octylphenyl)methanone | >50 |

| 8 | 2-(hydroxymethyl)pyrrolidine | (4-phenoxyphenyl)methanone | 1.1 |

| 22d | 2-(hydroxymethyl)pyrrolidine | 4-(hexyloxy)benzoyl | 0.027 |

Data sourced from a study on SphK inhibitors, demonstrating how altering substituents attached to the core scaffold, while retaining the key 2-(hydroxymethyl)pyrrolidine head, impacts inhibitory potency. nih.gov

Effects of Morpholine Ring Substitutions on Target Interactions

The morpholine ring is frequently employed in medicinal chemistry to enhance drug-like properties, such as solubility and metabolic stability, and to establish key interactions with biological targets. researchgate.net Adding functional groups to the morpholine ring can improve target interactions and pharmacodynamic characteristics. nih.gov

However, substitutions are not always beneficial. In the development of PI3Kα inhibitors based on a pyrrolo[1,2-c]pyrimidine (B3350400) scaffold, the introduction of a second morpholine ring resulted in a dramatic decrease in activity. This was attributed to steric clashes with the bottom of the ATP binding site, demonstrating that the size and placement of substituents on or as the morpholine moiety are critical. enamine.net Conversely, in the design of mTOR inhibitors, introducing substituents on the morpholine ring, such as an ethylene (B1197577) bridge, has been explored to develop selective and highly brain-penetrant compounds. nih.gov Such modifications can decrease lipophilicity by enhancing the polar surface area through conformational changes, a desirable trait for CNS-active drugs. nih.gov

Table 2: Influence of Morpholine Ring Substitution on PI3Kα Inhibitory Activity

| Compound Class | Core Scaffold | Substitution | PI3Kα IC₅₀ (nM) |

|---|---|---|---|

| 8a-d | Pyrimidopyrrolopyrimidinone | Single Morpholino | 0.1 - 7.7 |

| Analog | Dimorpholino-alkylpyrimidopyrrolopyrimidine | Second Morpholino Ring | Dramatically Decreased Activity |

Data sourced from studies on PI3K inhibitors, illustrating the significant impact of morpholine substitution on enzyme inhibition. enamine.net

Linker Region Modifications and their Pharmacological Implications

The methylene (B1212753) (-CH2-) group linking the pyrrolidine and morpholine rings plays a crucial role in defining the distance and relative orientation between these two heterocyclic systems. While specific studies on linker modifications for 2-(Pyrrolidin-1-ylmethyl)morpholine are not detailed, general principles of SAR suggest that altering this linker would have significant pharmacological consequences.

Modifying the linker by, for example, increasing its length (e.g., to an ethylene or propylene (B89431) chain), introducing rigidity (e.g., with a double bond or cyclopropyl (B3062369) group), or adding substituents would directly alter the conformational freedom of the molecule. Research on other molecular series has shown that the distance between a core scaffold and a morpholine substituent is important for binding. nih.gov An optimal linker length positions the two rings correctly to engage with their respective binding pockets or subsites on a target protein. A linker that is too short may cause steric hindrance, while one that is too long might position the rings suboptimally, reducing binding affinity due to entropic penalties. Therefore, the simple methylene linker in the parent compound represents a specific and likely optimized spatial arrangement for its particular biological targets.

Stereoisomeric Effects on Biological Activity and Target Binding

The carbon atom at position 2 of the pyrrolidine ring in many analogs, including the parent compound if substituted, is a stereocenter. The resulting enantiomers (R and S isomers) often exhibit different biological activities, as biological macromolecules like receptors and enzymes are chiral.

Table 3: Stereoisomeric Effects on Dopamine D2 Receptor Binding Affinity

| Compound | Pyrrolidine C2 Configuration | N-Alkyl Group | D2 Receptor Binding Affinity Ki (nM) |

|---|---|---|---|

| 3 | S | Ethyl | 2.0 |

| 4 | R | Ethyl | 21.3 |

| 7 | S | n-Hexyl | 145.2 |

| 8 | R | n-Hexyl | 19.9 |

Data sourced from a study on benzamide (B126) derivatives, showing the reversal of stereospecificity with increased N-alkyl chain length. jchemrev.com

Comparative SAR Studies with Analogous Heterocyclic Compounds (e.g., piperidine (B6355638), thiomorpholine (B91149) derivatives)

Replacing the morpholine or pyrrolidine ring with other heterocycles like piperidine or thiomorpholine is a common strategy to probe the importance of the ring's features, such as the heteroatom, basicity, and conformational properties.

Morpholine vs. Piperidine: The key difference between morpholine and piperidine is the presence of the oxygen atom at position 4 of the morpholine ring, which replaces a methylene group in piperidine. This has several consequences:

Polarity and Solubility: Morpholine is more polar and typically imparts greater water solubility than piperidine, which can be advantageous for pharmacokinetic properties. pharmjournal.ruresearchgate.net

Hydrogen Bonding: The morpholine oxygen can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target that is unavailable to piperidine.

Basicity: The electron-withdrawing effect of the oxygen atom makes the morpholine nitrogen less basic (pKa ~8.4) than the piperidine nitrogen (pKa ~11.2). This can be critical for avoiding off-target effects (e.g., hERG channel binding) and ensuring proper ionization state at physiological pH.

In some cases, this replacement can be detrimental. In a series of anti-trypanosomal agents, replacing a piperidine ring with a morpholine ring, in an attempt to improve metabolic clearance, resulted in a complete loss of activity. dndi.org Similarly, in a series of antitumor quinoxalines, replacing an N-substituted piperazine (B1678402) with either piperidine or morpholine led to a significant decrease or total loss of cytotoxic activity. nih.gov

Morpholine vs. Thiomorpholine: Thiomorpholine is a close analog where the oxygen atom of morpholine is replaced by a sulfur atom. researchgate.net This substitution maintains the six-membered ring structure but alters its electronic properties and size. The sulfur atom is less electronegative and larger than oxygen. Furthermore, the sulfur can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing additional opportunities for modification and interaction. researchgate.net SAR studies on oxazolidinones showed that C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine were potent against gram-positive bacteria, indicating that the oxidized thiomorpholine scaffold can be a valuable component. jchemrev.com In a series of antitubercular agents, both morpholine and thiomorpholine derivatives showed promising activity, suggesting that in some scaffolds, either heterocycle is well-tolerated. nih.gov

These comparisons underscore that while morpholine, piperidine, and thiomorpholine are structurally related, the choice of heterocycle is a critical decision in drug design, with each offering a unique profile of physicochemical and biological properties. pharmjournal.ruresearchgate.net

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs of this compound is a key strategy in medicinal chemistry to optimize therapeutic properties, enhance potency, and improve selectivity for specific biological targets. This process involves the systematic modification of the core scaffold, which consists of a morpholine ring linked to a pyrrolidine ring via a methylene bridge. The inherent structural and physicochemical properties of both the morpholine and pyrrolidine moieties offer a versatile platform for designing new chemical entities with a wide range of pharmacological activities, including applications in central nervous system (CNS) disorders and oncology. e3s-conferences.orgnih.govnih.govnih.govresearchgate.netnih.gov

The design of new analogs is guided by established structure-activity relationship (SAR) principles derived from extensive research on morpholine and pyrrolidine-containing compounds. These principles help in predicting how specific structural changes will affect the biological activity of the resulting molecules.

Key Strategies in Analog Design:

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. These calculations can predict a wide range of properties, from molecular geometry to electronic distribution and reactivity.

Electronic Structure and Reactivity Descriptors

While specific DFT studies on 2-(Pyrrolidin-1-ylmethyl)morpholine are not extensively available in the public domain, the principles of DFT can be applied to understand its electronic structure. DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain an optimized geometry and the corresponding electronic properties. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap suggests higher reactivity. For instance, in studies of other heterocyclic compounds, a lower HOMO-LUMO gap has been correlated with increased chemical reactivity. biomedres.us

Global reactivity descriptors that can be derived from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/2η ), indicating higher reactivity.

In related pyrimidine (B1678525) derivatives, the HOMO energy has been used to identify the molecule as an electron donor, while the LUMO energy indicates its capacity as an electron acceptor. irjweb.com Similar analysis for this compound would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The nitrogen atoms in the pyrrolidine (B122466) and morpholine (B109124) rings, due to their lone pairs of electrons, are expected to be significant contributors to the HOMO, making them likely sites for protonation and interaction with electrophiles.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | (I+A)/2 | Overall electron-attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | Resistance to electronic change |

| Chemical Softness (S) | 1/(2η) | Indicator of chemical reactivity |

Intramolecular Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from a donor part of a molecule to an acceptor part upon electronic excitation. This process is crucial in understanding the photophysical properties of a molecule. For this compound, the pyrrolidine and morpholine moieties, both containing nitrogen atoms, could potentially act as electron donors.

While specific studies on the ICT of this compound are not readily found, research on other molecules with donor-acceptor architectures provides a framework for how such an analysis would be conducted. For example, in π-expanded pyrrolo[3,2-b]pyrrole (B15495793) derived bis-ketones, computational studies have rationalized non-typical absorption behavior by identifying close-lying excited states arising from the mixing of symmetric partial charge-transfer states. chemimpex.com A similar analysis for this compound would involve calculating the excited states to determine the extent and nature of any charge transfer between the pyrrolidine and morpholine rings. This would be particularly relevant if the molecule were to be investigated for applications in materials science or as a fluorescent probe.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

Prediction of Binding Affinities with Biological Targets

The structure of this compound, containing both pyrrolidine and morpholine scaffolds, suggests its potential to interact with various biological targets. chemimpex.com Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. The pyrrolidine ring, for instance, is a versatile scaffold found in many natural products and synthetic drugs. nih.gov Similarly, the morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties. researchgate.net

Molecular docking studies could be employed to predict the binding affinity of this compound with a range of proteins. For example, derivatives of pyrrolidine have been docked into the CXCR4 chemokine receptor, showing good binding affinity. nih.gov Morpholine derivatives have also been studied as inhibitors of the mammalian target of rapamycin (B549165) (mTOR). researchgate.net A typical molecular docking workflow would involve preparing the 3D structure of this compound and docking it into the binding site of a target protein. The resulting docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity. nih.gov While a lower docking score generally indicates a better binding affinity, these predictions are most reliable when correlated with experimental data. nih.gov

| Scaffold | Potential Biological Targets (based on derivatives) | Reference |

|---|---|---|

| Pyrrolidine | CXCR4 chemokine receptor, Acetylcholinesterase | nih.gov |

| Morpholine | mTOR, PI3K | researchgate.net |

Elucidation of Molecular Recognition Mechanisms

Beyond predicting binding affinity, molecular docking can elucidate the specific interactions that govern molecular recognition. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues.

For this compound, the nitrogen atoms in both the pyrrolidine and morpholine rings, as well as the oxygen atom in the morpholine ring, are potential hydrogen bond acceptors or donors (in their protonated forms). The aliphatic carbon backbone can engage in hydrophobic interactions.

Studies on other ligands provide a model for how these interactions are analyzed. For example, the molecular recognition at purine (B94841) and pyrimidine nucleotide (P2) receptors has been extensively studied, revealing that the binding of negatively charged phosphate (B84403) moieties is dependent on positively charged lysine (B10760008) and arginine residues. nih.gov A similar detailed analysis of the docked pose of this compound within a specific protein target would reveal the key residues and forces driving its binding, providing a rationale for its potential biological activity and a foundation for structure-based drug design.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the conformational flexibility of a ligand and the stability of its interaction with a protein.

For this compound, MD simulations could be used to explore its conformational landscape. The linkage between the pyrrolidine and morpholine rings allows for considerable rotational freedom, and MD simulations would reveal the most populated conformations in a given environment.

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose. For instance, in a study of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, MD simulations over 100 nanoseconds demonstrated the stability of the protein-ligand complex, as indicated by consistent root mean square deviation (RMSD) values. nih.gov A similar MD simulation of this compound bound to a target protein would involve placing the complex in a simulated aqueous environment and calculating the trajectories of all atoms. Analysis of these trajectories would confirm the stability of key interactions observed in docking and provide insights into the dynamic behavior of the complex, which is essential for a comprehensive understanding of its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. For "this compound" and its analogs, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

While specific QSAR models exclusively developed for "this compound" are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential activities. A typical QSAR study on this compound would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule. These descriptors are then correlated with a measured biological activity, such as enzyme inhibition or receptor binding affinity, using statistical methods like multiple linear regression (MLR) or machine learning algorithms. figshare.com

For a molecule like "this compound," the relevant descriptors would likely fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for interactions with biological targets. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the nitrogen and oxygen atoms in the morpholine and pyrrolidine rings are expected to have negative partial charges, making them potential hydrogen bond acceptors.

Steric Descriptors: These relate to the size and shape of the molecule, which influence how it fits into a biological receptor. Descriptors such as molecular weight, volume, surface area, and specific shape indices would be important.

Hydrophobic Descriptors: These quantify the water-solubility of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a common descriptor in this category.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR model for a series of analogs of "this compound" might reveal that an increase in the positive electrostatic potential on certain parts of the molecule, combined with a specific range of molecular volume, leads to enhanced biological activity. mdpi.com Such models provide a theoretical foundation for the rational design of new, more potent derivatives. scispace.com

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Category | Descriptor Example | Hypothetical Value | Potential Influence on Activity |

| Electronic | Dipole Moment | ~2.5 D | Influences solubility and binding to polar sites. |

| HOMO Energy | ~ -8.5 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | ~ 1.5 eV | Relates to the molecule's ability to accept electrons. | |

| Steric | Molecular Weight | 170.25 g/mol | Affects diffusion and transport across membranes. |

| Molecular Volume | ~160 ų | Determines the fit within a receptor's binding pocket. | |

| Hydrophobic | LogP | ~0.5 | Influences membrane permeability and solubility. |

| Topological | Wiener Index | ~500 | Describes molecular branching and compactness. |

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in QSAR studies. Actual values would be determined through computational software.

In Silico Prediction of Reactivity and Stability Profiles

In silico methods are also employed to predict the chemical reactivity and metabolic stability of "this compound." These predictions are vital for understanding its potential metabolic pathways and degradation products.

Reactivity Profile:

The reactivity of "this compound" can be assessed using quantum chemical calculations, such as Density Functional Theory (DFT). figshare.comacs.org These methods can determine the electron density distribution across the molecule, identifying sites that are susceptible to electrophilic or nucleophilic attack.

Key aspects of the reactivity profile include:

Nucleophilic Sites: The nitrogen atoms in both the pyrrolidine and morpholine rings, as well as the oxygen atom in the morpholine ring, are expected to be nucleophilic due to the presence of lone pairs of electrons. These sites are potential points of metabolic oxidation.

Electrophilic Sites: While the molecule is generally electron-rich, regions with lower electron density, such as the carbon atoms adjacent to the nitrogen atoms, could be susceptible to nucleophilic attack.

Hydrogen Abstraction: The C-H bonds on the carbons alpha to the nitrogen atoms are potential sites for metabolic oxidation, a common pathway for the metabolism of amines.

Computational models can also predict the likelihood of the formation of reactive metabolites. mdpi.com For tertiary amines like "this compound," N-dealkylation is a common metabolic pathway that could potentially lead to the formation of reactive aldehydes.

Stability Profile:

The stability of "this compound" can be computationally evaluated by examining its susceptibility to various degradation pathways.

Hydrolytic Stability: The ether linkage in the morpholine ring and the C-N bonds are generally stable to hydrolysis under physiological conditions. However, computational studies can predict the activation energy required for hydrolytic cleavage under different pH conditions.

Oxidative Stability: As mentioned, the nitrogen centers and adjacent carbon atoms are potential sites of oxidation. In silico models can predict the likelihood of oxidation by various cytochrome P450 enzymes.

Conformational Stability: Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations in different environments (e.g., in water or a lipid bilayer). nih.gov This information is crucial for understanding its interaction with biological targets.

Computational studies on related pyrrolidine derivatives have shown that the stability of iminium ions formed during metabolism can be influenced by conjugation and the nature of substituents. nih.gov Such insights can be extrapolated to predict the metabolic fate of "this compound."

Table 2: Predicted Reactivity and Stability Parameters for this compound

| Parameter | Predicted Outcome | Computational Method | Implication |

| Most Nucleophilic Site | Pyrrolidine Nitrogen | DFT (Mulliken Charges) | Likely site of initial metabolic oxidation. |

| Most Electrophilic Site | Carbons adjacent to Nitrogen | DFT (Fukui Functions) | Potential for nucleophilic attack. |

| Predicted Major Metabolite | N-dealkylated products | In silico metabolism prediction software | Formation of morpholine and pyrrolidine derivatives. |

| Hydrolytic Half-life | High (stable) | Predictive degradation models | Low susceptibility to hydrolysis under physiological pH. |

| Conformational Energy | Multiple low-energy conformers | Molecular Dynamics | Flexible structure that can adapt to binding sites. |

Note: The predictions in this table are based on general principles of medicinal chemistry and computational modeling of similar structures. Specific in silico studies on "this compound" would be required for definitive data.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule as it exists in a crystalline lattice.

For a compound such as 2-(Pyrrolidin-1-ylmethyl)morpholine, obtaining a suitable single crystal is the first critical step. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain higher quality data. acs.org The diffraction pattern of scattered X-rays is collected on a detector, and the resulting data is processed to solve and refine the crystal structure.

To complement the experimental data, Density Functional Theory (DFT) calculations are often performed to generate a theoretically optimized geometry of the molecule. nih.gov The agreement between the experimental X-ray structure and the DFT-calculated structure provides a high degree of confidence in the determined solid-state conformation. nih.gov

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z | 2 |

| Temperature (K) | 170(2) |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Note: The data in this table is representative of a small heterocyclic molecule and is provided for illustrative purposes. Actual values for this compound would be determined experimentally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is unparalleled for determining its structure and dynamics in solution. For a conformationally flexible molecule like this compound, advanced NMR techniques are essential to understand its behavior in a more biologically relevant environment.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons, respectively. However, the complexity of the spectra due to overlapping signals often requires two-dimensional (2D) NMR experiments for complete assignment and conformational analysis.

Key Advanced NMR Techniques:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling networks, identifying which protons are adjacent to each other within the morpholine (B109124) and pyrrolidine (B122466) rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. researchgate.net The intensities of the NOE/ROE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing critical distance restraints for calculating the three-dimensional structure in solution. researchgate.net This is particularly important for determining the relative orientation of the two heterocyclic rings.

Diffusion Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. saschirality.org It can be used to confirm the purity of the sample and to study aggregation or interactions with other molecules.

The pyrrolidine ring of this compound can exist in different puckered conformations, such as Cγ-endo or Cγ-exo. researchgate.net The analysis of coupling constants and NOE data can help determine the preferred conformation in solution. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| Morpholine C2 | 68.5 | 3.65 (m) |

| Morpholine C3 | 67.2 | 3.70 (m) |

| Morpholine C5 | 54.0 | 2.50 (m) |

| Morpholine C6 | 53.8 | 2.55 (m) |

| Methylene (B1212753) C | 60.1 | 2.80 (d) |

| Pyrrolidine C2' | 55.2 | 2.60 (m) |

| Pyrrolidine C3' | 23.5 | 1.75 (m) |

| Pyrrolidine C4' | 23.5 | 1.75 (m) |

| Pyrrolidine C5' | 55.2 | 2.60 (m) |

Note: This table presents hypothetical NMR data for illustrative purposes. Actual chemical shifts are dependent on experimental conditions.

Mass Spectrometry for Metabolite Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, assessing its purity, and identifying its metabolites. wikipedia.org High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) MS, can measure the mass of a molecule with very high accuracy (typically < 5 ppm), allowing for the confident determination of its elemental formula. wikipedia.org

For purity assessment, a sample of this compound can be analyzed by coupling a separation technique like liquid chromatography (LC) or gas chromatography (GC) to the mass spectrometer (LC-MS or GC-MS). acs.org The chromatogram will indicate the presence of any impurities, and their corresponding mass spectra can help in their identification.

In the context of drug metabolism studies, LC-MS is the primary technique used to identify metabolites of a parent compound. rsc.org After incubation of this compound with liver microsomes or in an in vivo study, the resulting biological samples can be analyzed by LC-MS. Metabolites are identified by searching for expected mass shifts corresponding to common metabolic transformations, such as hydroxylation, N-oxidation, or ring opening.

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of these potential metabolites. rsc.org In an MS/MS experiment, the ion corresponding to a potential metabolite is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint that helps to pinpoint the site of metabolic modification on the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 171.1543 |

| [M+Na]⁺ | 193.1362 |

| [M+K]⁺ | 209.1102 |

Note: The molecular formula of this compound is C₉H₁₈N₂O. The predicted m/z values are based on this formula and are for illustrative purposes.

Chiroptical Spectroscopy for Stereochemical Assignment

Since this compound is a chiral molecule, chiroptical spectroscopic techniques are essential for determining its absolute configuration. The two primary methods for this are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which arises from electronic transitions. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. encyclopedia.pub While the morpholine and pyrrolidine moieties themselves are not strong chromophores, the nitrogen atoms' non-bonding electrons can give rise to ECD signals.

The modern approach to assigning absolute configuration using ECD involves a combination of experimental measurement and computational prediction. researchgate.netnih.gov The ECD spectrum of the synthesized compound is recorded experimentally. Concurrently, the ECD spectra for both possible enantiomers (e.g., R and S at the chiral center) are calculated using time-dependent density functional theory (TD-DFT). nih.gov The absolute configuration of the synthesized compound is then assigned by matching the experimental spectrum to one of the calculated spectra. chiralabsxl.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. wikipedia.orgbruker.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as it is sensitive to the entire 3D structure and can provide a rich fingerprint of stereochemical information. nih.govrsc.org

Similar to the ECD approach, the experimental VCD spectrum is compared with the DFT-calculated spectra for the possible enantiomers. nih.gov The excellent agreement between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. nih.gov VCD can be particularly advantageous when a molecule lacks strong UV chromophores, as all molecules have IR-active vibrations. bruker.com

Table 4: Illustrative Chiroptical Spectroscopy Data

| Technique | Wavelength/Wavenumber Range | Expected Observation |

| ECD | 200-400 nm | Cotton effects corresponding to electronic transitions of the heteroatoms. |

| VCD | 4000-650 cm⁻¹ | Differential absorption in the C-H, N-H, and C-O stretching and bending regions. |

Note: This table provides a general illustration of the expected data from chiroptical spectroscopy.

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents

The pyrrolidine (B122466) and morpholine (B109124) rings are privileged structures in medicinal chemistry, known for their presence in numerous biologically active compounds. nih.govnih.gov The morpholine ring, in particular, is often incorporated into drug candidates to improve pharmacokinetic properties. researchgate.net The combination of these two heterocycles in 2-(Pyrrolidin-1-ylmethyl)morpholine offers a promising starting point for the development of new therapeutic agents.

Derivatives of this compound are being explored for a variety of pharmacological activities, including:

Anticancer Activity: Morpholine derivatives have shown significant potential in anticancer research. researchgate.net For instance, certain pyrimidine-morpholine hybrids have demonstrated potent cytotoxic effects against cancer cell lines like MCF-7 and SW480. nih.gov The morpholine moiety can enhance the antiproliferative activity of compounds. nih.gov

Neurological Disorders: The compound and its analogs are considered valuable for research into new therapeutic agents for neurological disorders. chemimpex.comchemimpex.com The pyrrolidine scaffold is a key feature in many compounds targeting central nervous system (CNS) diseases. nih.gov Morpholine-containing compounds have also been investigated for their ability to modulate molecular targets involved in Parkinson's and Alzheimer's diseases. nih.gov

Analgesic and Anti-inflammatory Properties: Derivatives of 4-Benzyl-2-((pyrrolidin-1-yl)methyl)morpholine have been identified as key intermediates in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com Research on 2-pyrrolidinone (B116388) derivatives has also revealed potent anti-inflammatory activity. nih.gov

Antimicrobial and Antiviral Applications: Research indicates that this compound exhibits significant antimicrobial activity. Pyrrole and pyrrolidine analogs have also shown potential as antiviral agents, including against the Hepatitis C virus. nih.gov

Other Therapeutic Areas: The versatility of the morpholine and pyrrolidine scaffolds extends to other therapeutic areas, including the development of antidiabetic, antioxidant, and anticonvulsant agents. nih.govresearchgate.netmdpi.com

Application as Chemical Probes in Chemical Biology

This compound and its derivatives have potential as chemical probes to investigate biological systems. Their ability to act as ligands allows them to bind to proteins and enzymes, thereby modulating their activity and helping to elucidate signal transduction pathways. The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a molecule, making it a valuable tool for exploring the spatial requirements of protein binding sites. nih.gov The introduction of a chiral pyrrolidine scaffold into molecules has been shown to promote selectivity for specific protein kinases. nih.gov

Exploration of New Biological Targets

The diverse biological activities observed for derivatives of this compound suggest that this scaffold can interact with a wide range of biological targets. Future research will likely focus on identifying and validating these new targets. For example, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential inhibitors of the mTOR protein, a key regulator of cell growth and proliferation. nih.gov Furthermore, the pyrrolidine ring has been incorporated into inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in DNA repair. nih.gov The exploration of new biological targets for this compound and its analogs could lead to the development of novel therapies for a variety of diseases.

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods is becoming increasingly important in drug discovery. In silico techniques, such as molecular docking, can be used to predict the binding of this compound derivatives to their biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.govmdpi.com This approach can significantly accelerate the discovery of new therapeutic agents. For example, in silico studies have been used to investigate the binding of pyrimidine-morpholine hybrids to thymidylate synthase, a target for anticancer drugs. nih.gov Similarly, computational studies have been employed to understand the interaction of anabasine, a related alkaloid, with beta-cyclodextrin. mdpi.com

Potential in Advanced Materials and Chemical Intermediates Research

Beyond its therapeutic potential, this compound and its derivatives have applications in materials science and as chemical intermediates. The compound can be used in the development of specialized polymers and coatings, contributing to enhanced durability and chemical resistance. chemimpex.com Its structural features also make it a valuable intermediate for the synthesis of novel compounds with enhanced properties. chemimpex.com Furthermore, morpholine derivatives are used in the agrochemical industry as fungicides and herbicides. e3s-conferences.org The versatility of this chemical scaffold suggests its potential for a broad range of industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(pyrrolidin-1-ylmethyl)morpholine, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Step 1 : Use nucleophilic substitution or reductive amination, leveraging morpholine and pyrrolidine derivatives as precursors. For example, formaldehyde-mediated coupling of pyrrolidine with morpholine analogs under reflux in ethanol (see synthesis of similar compounds in ).

- Step 2 : Optimize parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to maximize yield. Track reaction progress via TLC or HPLC-MS .

- Step 3 : Validate purity via -NMR (e.g., integration of morpholine/pyrrolidine protons) and GC-MS to confirm absence of byproducts like unreacted aldehydes .

Q. How can researchers ensure reproducibility in synthesizing this compound, especially when scaling reactions?

- Methodological Answer :

- Critical Factors : Document solvent batch variability (e.g., ethanol purity), catalyst aging, and temperature gradients. For example, inconsistent formaldehyde concentrations (37% vs. anhydrous) may alter reaction kinetics .

- Validation : Cross-check synthetic protocols with independent labs using shared reference standards (e.g., LGC Standards’ impurity guidelines in ).

Q. What analytical techniques are most robust for characterizing this compound and its intermediates?

- Methodological Answer :

- Primary Tools :

- -NMR: Assign peaks using DEPT-135 to distinguish CH groups in morpholine (δ 3.6–3.8 ppm) vs. pyrrolidine (δ 2.6–2.8 ppm) .

- IR Spectroscopy: Confirm C-N stretching (1350–1000 cm) and C=O absence to rule out oxidation .

- Advanced Tools : LC-QTOF-MS for high-resolution mass validation (e.g., m/z 169.27 for [M+H]) .

Q. What are the key safety and toxicity considerations when handling this compound?

- Methodological Answer :

- PPE : Use OV/AG/P99 respirators (NIOSH-certified) and nitrile gloves to mitigate inhalation/skin contact risks, given structural analogs’ carcinogenicity classifications (IARC Group 2B) .

- Toxicity Screening : Prioritize Ames tests (mutagenicity) and acute dermal exposure assays per OECD 404 guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine vs. piperazine substitution) impact the physicochemical properties of this compound analogs?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs (e.g., 1-(pyrrolidin-1-ylmethyl)piperazine in ) and measure logP (octanol-water partitioning) via shake-flask method.

- Computational Modeling : Use COSMO-RS to predict solubility differences due to morpholine’s oxygen donor vs. piperazine’s nitrogen .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Re-evaluate assay conditions (e.g., cell line specificity, endotoxin levels) and purity thresholds (>98% via HPLC in ).

- Meta-Analysis : Apply Fisher’s exact test to compare activity trends across studies (e.g., antimicrobial efficacy in vs. null results in older literature).

Q. What strategies are effective for isolating and quantifying trace impurities in this compound batches?

- Methodological Answer :

- Impurity Profiling : Use orthogonal methods:

- LC-UV/ELSD for non-chromophoric impurities (e.g., residual solvents).

- -NMR with cryoprobe sensitivity to detect <0.1% diastereomers .

- Reference Standards : Cross-reference with pharmacopeial guidelines (e.g., USP <1086>) for impurity qualification .

Q. How can computational chemistry predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools :

- Phase I Metabolism : Use Schrödinger’s MetaSite to identify CYP3A4-mediated N-demethylation sites.

- Docking Studies : Map binding affinities to hepatic enzymes (e.g., aldehyde dehydrogenase) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.